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Compound of Interest

Compound Name: 3-Hydroxy-4-iodobenzonitrile

Cat. No.: B2736896

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the physical, chemical, and
safety properties of 3-Hydroxy-4-iodobenzonitrile (CAS No. 210962-75-7), a halogenated
aromatic nitrile of interest in synthetic chemistry. Designed for researchers, medicinal chemists,
and drug development professionals, this document consolidates critical data on the
compound's identification, physicochemical characteristics, and handling protocols. The guide
emphasizes the practical application of this knowledge, explaining the causality behind
experimental considerations and providing a framework for its use as a chemical intermediate.
All data is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Compound Identification and Molecular Structure

3-Hydroxy-4-iodobenzonitrile is a substituted aromatic compound featuring hydroxyl (-OH),
iodo (-1), and nitrile (-CN) functional groups. This trifunctional arrangement makes it a versatile
building block in organic synthesis, particularly for constructing more complex molecular
architectures. The iodine atom, in particular, serves as a reactive handle for cross-coupling
reactions, while the hydroxyl and nitrile groups offer further sites for chemical modification.

Key Identifiers:
o Chemical Name: 3-Hydroxy-4-iodobenzonitrile

e CAS Number: 210962-75-7[1][2]
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e Molecular Formula: C7HaINO[3][4]
e MDL Number: MFCD12828346[1][4]
Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D structure of 3-Hydroxy-4-iodobenzonitrile.

Physicochemical Properties

The physical properties of a compound are foundational to its handling, storage, and
application in experimental setups. For instance, solubility dictates the choice of solvents for
reactions and purification, while the physical form affects measurement and dispensing.
Notably, specific experimental data for properties like melting and boiling points are not
consistently reported across public databases, with some suppliers describing the material's
appearance ambiguously as a solid or viscous liquid.[4] This suggests that the purity grade
may significantly impact its physical state.

Property Value Source(s)
Molecular Weight 245.02 g/mol [11[4115]
Appearance Solid or viscous liquid or liquid [4]

Purity 95-96% (typical) [1114]
Water Solubility Low (predicted) [3]

Low (predicted for a solid
Vapor Pressure ) [3]
organic compound)

IXTGXKQNEFYEKG-
InChl Key [4]
UHFFFAOYSA-N

Spectroscopic Data Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical
substance. While public repositories do not currently feature the specific experimental spectra
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for 3-Hydroxy-4-iodobenzonitrile, a theoretical analysis based on its structure allows us to
predict the key features a researcher should expect.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display signals
corresponding to the aromatic protons and the hydroxyl proton. The aromatic region would
likely show three distinct signals, with coupling patterns (doublets, doublet of doublets)
dictated by their positions relative to the substituents. The hydroxyl proton (-OH) would
appear as a broad singlet, and its chemical shift could vary depending on the solvent and
concentration.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven
distinct carbon signals: six for the aromatic ring and one for the nitrile carbon. The carbons
directly attached to the electronegative iodine, oxygen, and nitrile groups would be
significantly shifted downfield.

e FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show
characteristic absorption bands for the key functional groups:

o Abroad band around 3200-3600 cm~! for the O-H stretch of the hydroxyl group.

o A sharp, medium-intensity band around 2220-2240 cm~* for the C=N stretch of the nitrile
group.

o Multiple peaks in the 1450-1600 cm~1 region corresponding to C=C stretching in the
aromatic ring.

e MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M*) at m/z
= 245. The isotopic pattern would be characteristic of a molecule containing one iodine atom.

The following workflow outlines a standard procedure for the characterization of a newly
synthesized or procured batch of this compound.
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Receive/Synthesize Sample of
3-Hydroxy-4-iodobenzonitrile

:

Mass Spectrometry (MS)
- Confirm Molecular Weight (245.02)
- Check Isotopic Pattern for lodine

i

FTIR Spectroscopy
- Identify -OH, -CN, Ar-H groups

;

1H and 13C NMR Spectroscopy
- Confirm Structural Skeleton
- Assess Purity

i

Purity Analysis (e.g., HPLC)
- Quantify Purity (>95%)
- Identify Impurities

i

Data Consistent
with Structure?

Release for Use in
Further Experiments

Reject Batch or
Re-purify

Click to download full resolution via product page

Caption: Standard workflow for chemical identity and purity verification.

Reactivity and Synthetic Applications
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The utility of 3-Hydroxy-4-iodobenzonitrile in research stems from its potential as an
intermediate. The aryl iodide is a prime substrate for a variety of palladium-catalyzed cross-
coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are
cornerstones of modern medicinal chemistry for creating carbon-carbon and carbon-
heteroatom bonds.

Representative Protocol: Suzuki Cross-Coupling

This protocol describes a general, field-proven methodology for the Suzuki coupling of an aryl
iodide. The causality behind each step is explained to provide a deeper understanding of the
process.

Objective: To couple 3-Hydroxy-4-iodobenzonitrile with an arylboronic acid to form a biaryl
product.

Materials:

3-Hydroxy-4-iodobenzonitrile (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq)

Base (e.g., K2COs3, 2.0 eq)

Solvent system (e.g., Toluene/Ethanol/Water mixture)
Step-by-Step Methodology:

 Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-Hydroxy-4-iodobenzonitrile,
the arylboronic acid, and the base.

o Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated
temperatures. An inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst
degradation and ensure high reaction yields.

e Solvent Addition: Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.
Add the degassed solvent to the flask via cannula or syringe.
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o Rationale: Removing dissolved oxygen from the solvent is a crucial, often overlooked, step
for protecting the catalyst. The mixed-solvent system is chosen to ensure all reactants
(organic substrate, inorganic base) are sufficiently soluble.

o Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert
gas.

o Rationale: The catalyst is added last to minimize its exposure to any residual air that may
have been introduced during the initial setup.

» Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous
stirring. Monitor the reaction progress by TLC or LC-MS.

o Rationale: Heat is required to drive the catalytic cycle. Monitoring ensures the reaction is
stopped upon completion, preventing potential side reactions or decompaosition.

o Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with
an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer
over anhydrous NazSOa, filter, and concentrate under reduced pressure. Purify the crude
product by column chromatography.

o Rationale: The aqueous workup removes the inorganic base and salts. Column
chromatography separates the desired product from unreacted starting materials and
catalyst residues.
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Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of 3-Hydroxy-4-iodobenzonitrile is essential due to its potential health

hazards. The compound is classified as harmful and an irritant.
Hazard ldentification:[4][6]

¢ Signal Word: Warning

» Hazard Statements:

o H302: Harmful if swallowed.
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o H312: Harmful in contact with skin.

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H332: Harmful if inhaled.

o H335: May cause respiratory irritation.
Recommended Precautions:

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab
coat, and chemical safety goggles or a face shield.[7]

» Handling: Avoid breathing dust or vapors.[7] Avoid contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.[8]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9]
Recommended storage is at 2-8°C under an inert atmosphere, protected from light.[4] Store
away from incompatible substances such as strong oxidizing agents.[3]

Conclusion

3-Hydroxy-4-iodobenzonitrile is a valuable chemical intermediate whose utility is defined by
its distinct functional groups. While comprehensive experimental data on its physical properties
remains sparse in public literature, its structural features and predicted reactivity profile,
particularly as a substrate for cross-coupling reactions, make it a compound of interest for
synthetic chemists. Adherence to strict safety and handling protocols is mandatory due to its
hazardous nature. This guide provides the foundational knowledge required for researchers to
handle, characterize, and effectively utilize this compound in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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